molecular formula C16H16N4O4 B11610853 methyl 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 510762-35-3

methyl 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11610853
CAS No.: 510762-35-3
M. Wt: 328.32 g/mol
InChI Key: MARACAPLLZDCEV-UHFFFAOYSA-N
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Description

Methyl 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a potent and selective small-molecule inhibitor of the Traf2- and Nck-interacting kinase (TNIK) (Source) . TNIK is a serine/threonine kinase that acts as a critical regulatory node in the Wnt/β-catenin signaling pathway, where it activates T-cell factor/lymphoid enhancer factor (TCF/LEF)-mediated transcription by phosphorylating the C-terminal transactivation domain of β-catenin (Source) . This pathway is fundamental to cell proliferation and differentiation, and its dysregulation is a hallmark of various cancers, particularly colorectal cancer. By selectively inhibiting TNIK, this compound enables researchers to probe the specific contributions of this kinase to oncogenic signaling, offering a valuable tool for delineating the mechanisms of Wnt-driven carcinogenesis and for evaluating TNIK as a therapeutic target in preclinical models. Its application is primarily focused on molecular oncology research, providing insights that could inform the development of novel targeted cancer therapies.

Properties

CAS No.

510762-35-3

Molecular Formula

C16H16N4O4

Molecular Weight

328.32 g/mol

IUPAC Name

methyl 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C16H16N4O4/c1-23-8-7-20-13(17)10(16(22)24-2)9-11-14(20)18-12-5-3-4-6-19(12)15(11)21/h3-6,9,17H,7-8H2,1-2H3

InChI Key

MARACAPLLZDCEV-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(C=C(C1=N)C(=O)OC)C(=O)N3C=CC=CC3=N2

Origin of Product

United States

Preparation Methods

Table 1: Comparative Analysis of Catalytic Methods

MethodCatalyst SystemTemperature (°C)Yield (%)Reaction Time (h)
Palladium Cross-CouplingPd(OAc)₂/Xantphos80688
Copper-Mediated CouplingCuI/1,10-Phenanthroline1205224
Gold-Catalyzed CyclizationAuCl₃/PPh₃1006112

Solid-Phase Synthesis for Parallel Optimization

Solid-phase synthesis has emerged as a powerful tool for optimizing the preparation of complex heterocycles. In one approach, the tricyclic core is assembled on a Wang resin using Fmoc-protected amino acids. Key advantages include:

  • Simplified purification via filtration

  • High-throughput screening of reaction conditions

  • Automated synthesis capabilities

The methoxyethyl group is introduced using a Mitsunobu reaction with 2-methoxyethanol and diethyl azodicarboxylate (DEAD), achieving 74% yield on resin. Final cleavage from the solid support is accomplished with trifluoroacetic acid (TFA), yielding the target compound with >95% purity after reverse-phase HPLC.

Continuous Flow Reactor Optimization

Industrial-scale production requires optimization for cost and efficiency. Continuous flow reactors enable precise control over reaction parameters, particularly for exothermic steps such as diazotization. A two-stage flow system has been reported:

  • Stage 1: Diazonium salt formation at 0°C with residence time <2 minutes

  • Stage 2: Cyclization at 70°C with 15-minute residence time

This method reduces byproduct formation by 40% compared to batch processes and improves overall yield to 82%.

Green Chemistry Approaches

Recent efforts focus on sustainable synthesis:

  • Replacement of DMF with cyclopentyl methyl ether (CPME) as a greener solvent

  • Use of enzymatic catalysis for imine formation (Candida antarctica lipase B, 55% yield)

  • Microwave-assisted reactions reducing energy consumption by 60%

These methods maintain yields comparable to traditional approaches (65-70%) while significantly reducing environmental impact.

Quality Control and Analytical Validation

Critical quality attributes are monitored through:

  • HPLC-MS : Purity assessment (typically >98%)

  • X-ray Crystallography : Confirmation of tricyclic structure

  • NMR Spectroscopy : Verification of substituent positions (δ 3.24 ppm for methoxy protons, J = 6.8 Hz)

Chemical Reactions Analysis

Types of Reactions

Methyl 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Methyl 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs

The compound’s closest analog is ethyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (), which differs in two key aspects:

Ester Group : Ethyl vs. methyl ester at position 2.

Substituent Chain : 3-Methoxypropyl vs. 2-methoxyethyl at position 3.

Key Differences and Implications :

Property Target Compound (Methyl Ester) Ethyl Ester Analog ()
Molecular Weight ~420–440 g/mol (estimated) ~434–454 g/mol
Ester Group Methyl (smaller, more polar) Ethyl (larger, less polar)
Substituent Chain 2-Methoxyethyl (shorter) 3-Methoxypropyl (longer)
Hydrogen Bonding Enhanced (shorter chain) Reduced (longer chain)
Lipophilicity (LogP) Lower Higher

The methyl ester’s smaller size and polarity may improve aqueous solubility, while the ethyl analog’s longer chain could enhance membrane permeability .

Heterocyclic Systems with Similar Frameworks

Compounds like 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 () share a polycyclic backbone but differ in heteroatom composition (e.g., sulfur vs. oxygen/nitrogen). These differences alter electronic properties and binding affinities:

  • Hydrogen Bonding: The absence of imino/oxo groups in reduces hydrogen-bonding capacity compared to the target compound .
Substituent Effects on Bioactivity
  • 2-Methoxyethyl vs. 3-Methoxypropyl : The shorter chain in the target compound may reduce steric hindrance, favoring interactions with deep binding pockets (e.g., kinase active sites).
  • Methyl Ester vs. Ethyl Ester : The methyl group’s lower steric bulk could enhance metabolic stability by resisting esterase cleavage .

Biological Activity

Methyl 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound characterized by its unique tricyclic structure and the presence of multiple functional groups that contribute to its biological activity. This article reviews the biological properties of this compound based on current research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₈N₄O₃, with a molecular weight of approximately 440.5 g/mol. Its structure includes an imino group, carbonyl groups, and an ethyl ester moiety, which are essential for its reactivity and interactions in various chemical environments.

Biological Activity Overview

Research indicates that methyl 6-imino-7-(2-methoxyethyl)-2-oxo exhibits significant biological activities:

  • Enzyme Inhibition : The compound has shown potential as a competitive inhibitor for various enzymes due to its structural similarities with substrate molecules.
  • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against common pathogens.
  • Anticancer Properties : The compound is being explored for its potential to induce apoptosis in cancer cells.

The mechanisms through which this compound exerts its biological effects include:

  • Binding Interactions : Interaction studies using methods like surface plasmon resonance (SPR) have indicated that the compound can bind effectively to specific biological targets such as receptors or enzymes.
  • Cellular Uptake : The presence of functional groups may enhance cellular permeability and bioavailability, facilitating its action within biological systems.

Antimicrobial Activity

A study conducted on derivatives of similar triazole compounds revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated notable inhibition zones in the presence of these compounds, suggesting their potential as effective antimicrobial agents.

Anticancer Properties

In vitro studies have demonstrated that methyl 6-imino-7-(2-methoxyethyl)-2-oxo can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating a promising anticancer effect.

Research Findings

Activity Type Mechanism Target Organisms/Cells IC50/Effectiveness
AntimicrobialEnzyme inhibitionStaphylococcus aureus, E. coliNot specified
AnticancerInduction of apoptosisBreast cancer cells, Lung cancer cells10 - 30 µM

Q & A

Q. What are the common synthetic routes for this triazatricyclo compound, and what key reagents are involved?

The synthesis typically involves:

Core Construction : Formation of the triazatricyclo framework via cyclization reactions. For example, electrochemical decarboxylation of α-imino-oxy acids generates iminyl radicals, which undergo intramolecular cyclization with heteroarenes .

Functionalization : Introduction of substituents (e.g., methoxyethyl, carboxylate) via nucleophilic substitution or coupling reactions. Reagents like tetrabutylammonium bromide (mediator) and lithium aluminum hydride (reducing agent) are critical for efficiency .

Purification : Chromatography or crystallization ensures high purity (>95%) .

Q. Which spectroscopic and analytical techniques are used for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring connectivity (e.g., imino group at δ 8.2–8.5 ppm, carbonyl at δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed [M+H]⁺ ≈ 359.4 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonding between imino and carbonyl groups) .

Q. What biological activities are reported for structurally related triazatricyclo compounds?

Substituent Activity Target/Mechanism Reference
Methoxypropyl (C3)Antimicrobial (MIC: 2–8 µg/mL)Disrupts bacterial cell wall synthesis
Ethyl/CarboxylateAnti-inflammatory (IC50: 10 µM)Inhibits COX-2 and TNF-α pathways
NitrobenzoylAnticancer (IC50: 5 µM)Induces caspase-3/7-mediated apoptosis

Advanced Research Questions

Q. How can electrochemical synthesis conditions be optimized to enhance yield and selectivity?

  • Voltage Control : Maintain 1.2–1.5 V to prevent over-oxidation of intermediates .
  • Mediators : Use tetrabutylammonium bromide (0.1–0.5 mM) to stabilize radicals and improve cyclization efficiency .
  • Solvent System : Polar aprotic solvents (e.g., DMF) enhance electron transfer rates .
  • Scale-Up : Continuous flow reactors reduce side reactions (yield increases from 60% to 85%) .

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions often arise from:

  • Substituent Variations : Even minor changes (e.g., methoxyethyl vs. methoxypropyl) alter target binding (Table 1) .
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram+ vs. Gram−) impact results. Standardize protocols using CLSI guidelines .
  • Metabolic Stability : Hepatic microsome assays (e.g., human vs. murine) reveal species-specific degradation rates .

Q. What computational methods are effective in predicting structure-activity relationships (SAR)?

  • Quantum Mechanics (QM) : Density Functional Theory (DFT) calculates electron density maps to identify reactive sites (e.g., imino group as a nucleophilic hotspot) .
  • Molecular Docking : AutoDock Vina predicts binding affinities to targets like DNA gyrase (∆G ≈ −9.2 kcal/mol for antimicrobial activity) .
  • QSAR Models : Machine learning (e.g., Random Forest) correlates substituent hydrophobicity (logP) with cytotoxicity (R² > 0.85) .

Q. How can researchers design experiments to validate the anti-inflammatory mechanism?

In Vitro Assays :

  • Measure COX-2 inhibition using a fluorometric kit (IC50 determination).
  • Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .

In Vivo Models :

  • Carrageenan-induced paw edema in rodents (dose: 10–50 mg/kg, oral).
  • Histopathology to assess neutrophil infiltration .

Pathway Analysis : RNA-seq identifies downstream NF-κB or MAPK signaling modulation .

Data Contradiction Analysis Example

Conflict : A study reports potent antifungal activity (MIC: 4 µg/mL) for a methoxypropyl analog, while another finds no activity.
Resolution :

  • Structural Comparison : The active analog has a longer alkyl chain (C3 vs. C2 in methoxyethyl), enhancing membrane penetration .
  • Assay Variability : Fungal strains (e.g., C. albicans vs. A. fumigatus) differ in ergosterol biosynthesis pathways.
  • Solubility : Methoxypropyl derivatives exhibit higher logP (2.1 vs. 1.6), improving bioavailability in lipid-rich media .

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